(R)-2-benzylpiperidine chemical structure and physicochemical properties
(R)-2-benzylpiperidine chemical structure and physicochemical properties
This technical whitepaper provides an in-depth analysis of (R)-2-benzylpiperidine , a privileged chiral scaffold that has become indispensable in modern medicinal chemistry and neuropharmacology. By combining conformational rigidity with precise steric vectoring, this molecule serves as a critical building block for highly selective enzyme inhibitors and receptor ligands.
Structural Dynamics and Rationale for the (R)-Enantiomer
The pharmacological utility of 2-benzylpiperidine is heavily dependent on its stereochemistry. The piperidine ring provides a basic nitrogen capable of forming critical hydrogen bonds or electrostatic interactions with target protein residues (such as the catalytic aspartate in monoamine transporters or serine hydrolases). Meanwhile, the C2-benzyl group acts as a lipophilic anchor.
The (R)-enantiomer is specifically favored in several advanced drug development programs because its spatial orientation allows the aromatic ring to occupy auxiliary lipophilic pockets without inducing steric clashes with surrounding protein loops. For example, in the development of Ataxia Telangiectasia Mutated (ATM) kinase inhibitors for Huntington's disease, the (R)-2-benzylpiperidine scaffold improves selectivity over off-target kinases (like Vps34) by intentionally clashing with the p-loop residue Phe612 in Vps34, while perfectly accommodating the ATM binding site [4]. Similarly, in Diacylglycerol Lipase beta (DAGLβ) inhibitors, the (R)-enantiomer demonstrates a nearly 100-fold greater potency than its (S)-counterpart [3].
Physicochemical Profile
Understanding the physicochemical properties of (R)-2-benzylpiperidine is crucial for predicting its pharmacokinetics, blood-brain barrier (BBB) permeability, and behavior in synthetic workflows.
| Property | Value | Pharmacological Implication |
| IUPAC Name | (2R)-2-benzylpiperidine | Defines the precise 3D spatial arrangement. |
| CAS Number | 203452-46-4 (Base), 2055172-15-9 (HCl) | Essential for precise reagent sourcing. |
| Molecular Formula | C12H17N | - |
| Molecular Weight | 175.27 g/mol | Low MW allows for extensive downstream functionalization while maintaining drug-like properties. |
| Boiling Point | ~267.5 °C at 760 mmHg | Indicates stability under standard reflux conditions. |
| LogP (Octanol/Water) | ~2.13 | Optimal lipophilicity for central nervous system (CNS) penetration. |
| TPSA | 12.03 Ų | Low polar surface area facilitates excellent membrane permeability. |
Enantioselective Synthesis Methodology
Synthesizing enantiopure (R)-2-benzylpiperidine requires strict stereocontrol. The most robust and scalable method is a 9-step optimized procedure starting from commercially available N-Boc-L-phenylalanine, adapted from Deng et al. and further optimized by Baggelaar and colleagues [1].
This pathway relies on a Ring-Closing Metathesis (RCM) strategy. The causality behind this specific route is to avoid low-yielding transamination steps by utilizing a direct alkylation of a nosyl-protected amine, which provides superior yields and preserves the chiral center.
Enantioselective synthetic workflow of (R)-2-benzylpiperidine via Ring-Closing Metathesis.
Step-by-Step Synthetic Protocol
Note: This is a self-validating protocol. Intermediate validation via LC-MS and chiral HPLC is required to ensure no racemization occurs during the olefination step.
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Weinreb Amide Formation: Dissolve N-Boc-L-phenylalanine in dichloromethane (DCM) at 0 °C. Add N,O-dimethylhydroxylamine hydrochloride, EDCI·HCl, and 4-methylmorpholine. Stir to room temperature (RT). Rationale: The Weinreb amide prevents over-reduction in the subsequent step.
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Reduction to Aldehyde: Treat the purified amide with LiAlH₄ in THF at -20 °C to yield the corresponding aldehyde.
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Wittig Olefination: React the aldehyde with methyltriphenylphosphonium bromide (MePPh₃Br) and KHMDS in THF at -78 °C, warming to RT. This installs the terminal alkene necessary for the later RCM step.
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Boc Deprotection: Remove the Boc group using HCl in MeOH/H₂O to expose the free amine.
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Nosyl Protection (Critical Step): Treat the amine with 2-nitrobenzenesulfonyl chloride (NsCl), NEt₃, and DMAP in DCM. Causality: The highly electron-withdrawing nosyl group activates the secondary amine, making it sufficiently nucleophilic for the subsequent alkylation while preventing unwanted side reactions.
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Alkylation: Alkylate the nosyl-protected amine with 4-bromobut-1-ene and K₂CO₃ in DMF at 70 °C. This yields the diene precursor.
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Ring-Closing Metathesis (RCM): Dissolve the diene in DCM and treat with Grubbs' 1st generation catalyst at 40 °C. Causality: Grubbs' 1st gen is selected over 2nd gen to prevent unwanted isomerization of the terminal double bonds before ring closure. This forms a tetrahydropyridine ring.
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Nosyl Deprotection: Cleave the nosyl group using mild thiolate conditions (thiophenol, NaOH in ACN/H₂O at 50 °C). This specifically removes the protecting group without reducing the newly formed endocyclic double bond.
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Alkene Reduction: Reduce the tetrahydropyridine double bond using RuCl₃(H₂O)₃ and NaBH₄ in DCE/MeOH to yield the final (R)-2-benzylpiperidine .
Pharmacological Applications & Workflows
(R)-2-benzylpiperidine is a core structural motif in the development of irreversible serine hydrolase inhibitors, particularly for enzymes regulating endocannabinoid biosynthesis (DAGLβ) and N-acylethanolamine pathways (NAPE-PLD).
Application in DAGLβ Inhibitors (Triazole Ureas)
In the design of DAGLβ inhibitors, the (R)-2-benzylpiperidine moiety is coupled to a triazole urea leaving group [1]. The piperidine nitrogen forms the urea linkage, while the C2-benzyl group acts as a selectivity filter. Upon entering the DAGLβ active site, the catalytic serine attacks the urea carbonyl, releasing the triazole leaving group and covalently modifying the enzyme.
Mechanism of DAGLβ inhibition by (R)-2-benzylpiperidine derivatives in 2-AG biosynthesis.
Validation Workflow: Competitive Activity-Based Protein Profiling (ABPP)
To validate the target engagement of (R)-2-benzylpiperidine-derived inhibitors, researchers employ gel-based competitive ABPP [3]. This self-validating protocol ensures that the inhibitor selectively binds the target enzyme in a complex native proteome.
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Proteome Preparation: Extract proteomes from HEK293T cells overexpressing DAGLβ or native Neuro2A neuroblastoma cells. Standardize protein concentration to 1.0 mg/mL using a BCA assay.
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Inhibitor Pre-incubation: Treat the proteome aliquots with varying concentrations of the (R)-2-benzylpiperidine derivative (e.g., 1 nM to 10 µM) or a DMSO vehicle control. Incubate for 30 minutes at 37 °C. Causality: This allows the irreversible inhibitor to covalently occupy the active sites of its target enzymes.
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Probe Labeling: Add a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) activity-based probe (1 µM final concentration) for 30 minutes. The probe will label all uninhibited serine hydrolases.
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Gel-Based Analysis: Quench the reaction with SDS loading buffer, separate proteins via SDS-PAGE, and visualize using in-gel fluorescence scanning. A successful (R)-2-benzylpiperidine inhibitor will show a dose-dependent disappearance of the fluorescent band corresponding to DAGLβ, without affecting off-target bands.
Application in NAPE-PLD Inhibitors
Beyond DAGLβ, the scaffold has been utilized to develop inhibitors for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), the enzyme responsible for synthesizing bioactive lipid mediators like anandamide. In compounds such as LEI-401, the incorporation of aromatic piperidine derivatives significantly increases lipophilic efficiency and nanomolar potency, providing a vital pharmacological tool to study NAE biology in vivo [2].
References
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Structure Kinetics Relationships and Molecular Dynamics Show Crucial Role for Heterocycle Leaving Group in Irreversible Diacylglycerol Lipase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]
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Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL:[Link][2]
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Development and Optimization of Piperidyl-1,2,3-Triazole Ureas as Selective Chemical Probes of Endocannabinoid Biosynthesis Source: PubMed Central (PMC) / European Journal of Medicinal Chemistry URL:[Link][3]
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Structure-Based Exploration of Selectivity for ATM Inhibitors in Huntington's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Optimization of Piperidyl-1,2,3-Triazole Ureas as Selective Chemical Probes of Endocannabinoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
